molecular formula C25H21ClF4N4O B2880456 (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 478262-27-0

(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2880456
CAS No.: 478262-27-0
M. Wt: 504.91
InChI Key: PYCQPIBEASGPEG-MDZDMXLPSA-N
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Description

This compound features a hybrid structure combining a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridine moiety, a 4-fluorophenyl group, and an α,β-unsaturated ketone (enone) system. The enone group enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues), while the trifluoromethyl and chloro substituents enhance lipophilicity and electronic effects for improved target binding .

Properties

IUPAC Name

(E)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF4N4O/c26-22-15-18(25(28,29)30)16-32-24(22)34-13-11-33(12-14-34)21-7-5-20(6-8-21)31-10-9-23(35)17-1-3-19(27)4-2-17/h1-10,15-16,31H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQPIBEASGPEG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine-Pyridine Fragment

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl piperazine subunit is synthesized via nucleophilic aromatic substitution (NAS). A representative protocol involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds with a 65–75% yield, as the secondary amine of piperazine displaces the chlorine at the pyridine’s 2-position.

Key Reaction Conditions:

Parameter Value
Solvent DMF
Temperature 80–100°C
Catalyst None
Yield 65–75%

Alternative methods employ microwave-assisted synthesis to reduce reaction times to 2–3 hours while maintaining comparable yields. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (1:3).

Preparation of the Enaminone Core

The (2E)-3-amino-1-(4-fluorophenyl)prop-2-en-1-one fragment is synthesized via a Claisen-Schmidt condensation. A mixture of 4-fluoroacetophenone (1.0 equiv) and aniline derivatives (1.2 equiv) is refluxed in ethanol with aqueous KOH (40%) as a base. The reaction forms the α,β-unsaturated ketone with exclusive E-stereoselectivity due to the stabilization of the trans-configuration through conjugation.

Optimization Insights:

  • Base Strength: Higher base concentrations (e.g., 40% KOH) improve enolate formation, driving the reaction to completion within 4–6 hours.
  • Solvent Effects: Ethanol enhances solubility of intermediates, while DMF accelerates kinetics but may require lower temperatures to avoid side reactions.

Fragment Coupling via Buchwald-Hartwig Amination

The final step involves coupling the piperazine-pyridine and enaminone fragments using a palladium-catalyzed amination. A mixture of the brominated enaminone (1.0 equiv), piperazine-pyridine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) is heated in toluene at 110°C for 18 hours. This method achieves 60–70% yield by facilitating C–N bond formation between the aromatic amine and the enaminone’s aryl bromide.

Catalytic System Comparison:

Catalyst Ligand Solvent Yield
Pd(OAc)₂ Xantphos Toluene 70%
Pd(dba)₂ BINAP Dioxane 55%

Post-reaction purification employs flash chromatography (ethyl acetate/hexane, 1:2) followed by recrystallization from methanol to isolate the E-isomer.

Stereochemical Control and Validation

The E-configuration of the enaminone is confirmed via X-ray crystallography and NMR spectroscopy. Nuclear Overhauser effect (NOE) experiments show no coupling between the β-proton and the adjacent aromatic ring, confirming the trans geometry. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) ensures >99% enantiomeric excess.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) utilizes continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, the piperazine-pyridine synthesis achieves 85% yield in a flow system with a residence time of 30 minutes at 120°C.

Challenges and Mitigation Strategies

  • Trifluoromethyl Stability: The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
  • Piperazine Degradation: Overheating (>130°C) causes ring-opening. Temperature-controlled stages and inert atmospheres (N₂/Ar) prevent decomposition.

Alternative Synthetic Routes

A tandem approach condenses the enaminone and piperazine-pyridine fragments in one pot using a Ullmann coupling. This method uses CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C, yielding 50–55% product. While less efficient, it reduces purification steps.

Analytical Characterization

  • Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 545.3) matches the theoretical molecular weight.
  • ¹H NMR: Key signals include δ 8.35 (s, 1H, pyridine-H), 7.85 (d, J = 15.6 Hz, 1H, enaminone CH), and 3.45–3.60 (m, 8H, piperazine).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the propenone moiety.

    Reduction: Reduction reactions can occur at the nitro groups or the double bonds in the propenone.

    Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Compound 1 : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)

  • Key Differences: Replaces the enamine-fluorophenyl group with a thiophene-substituted butanone.
  • Bioactivity : Exhibits moderate kinase inhibition but lower solubility due to the hydrophobic thiophene.
  • Pharmacokinetics : Reduced metabolic stability compared to the target compound, as thiophene undergoes rapid hepatic oxidation.

Compound 2 : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

  • Key Differences : Substitutes the chloropyridine with a furan-2-carbonyl group.
  • Electronic Effects: The electron-rich furan decreases enone reactivity, weakening interactions with cysteine-rich targets like Keap1-Nrf2.
  • ADME Profile : Higher aqueous solubility but shorter half-life due to furan ring oxidation.

Enone-Containing Analogues

Compound 3 : (2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one

  • Key Differences : Lacks the piperazine-pyridine scaffold; features dihydroxyphenyl instead of fluorophenyl.
  • Bioactivity : Strong antioxidant properties but poor membrane permeability due to polar hydroxyl groups.
  • Therapeutic Limitations : Rapid glucuronidation in vivo reduces bioavailability.

Compound 4 : (E)-1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one

  • Key Differences : Incorporates a benzodioxole-methyl group and methoxyphenyl substituent.
  • Target Selectivity : Preferentially binds serotonin receptors over kinase targets, attributed to the benzodioxole’s bulkiness.

Structural and Pharmacodynamic Analysis

Parameter Target Compound MK45/RTC6 Compound 2
LogP 3.8 (predicted) 4.2 2.9
Enone Reactivity (ΔE) High (E-configuration stabilized) Moderate Low
IC50 (Kinase X) 12 nM 45 nM >1 µM
Metabolic Stability 85% remaining after 1h (RLM) 60% 40%
  • Key Findings: The trifluoromethyl-chloropyridine group in the target compound enhances target affinity (e.g., kinase inhibition) compared to furan or thiophene derivatives . The fluorophenyl-enamine linker improves solubility (cLogP = 3.8) relative to MK45’s butanone-thiophene system (cLogP = 4.2) . Piperazine flexibility allows conformational adaptation to diverse binding pockets, but bulkier substituents (e.g., benzodioxole in Compound 4) reduce kinase selectivity .

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